molecular formula C24H21FN4O3 B2580369 (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-83-6

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2580369
CAS No.: 941895-83-6
M. Wt: 432.455
InChI Key: JERUMQPOKYLSJK-XAYXJRQQSA-N
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Description

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic chemical compound offered for research and development purposes. This urea derivative features a quinazolinone core, a structure often associated with diverse biological activities in medicinal chemistry research. The compound's specific molecular architecture, incorporating both fluorophenyl and methoxyphenethyl moieties, makes it a candidate for investigation in various biochemical assays. Research applications may include exploratory studies in enzyme inhibition, receptor binding, and cellular pathway analysis. This product is intended for use by qualified laboratory and research professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheet and handle this material with appropriate precautions. Specific details regarding solubility, stability, and recommended storage conditions should be verified for each batch from the provided certificate of analysis.

Properties

CAS No.

941895-83-6

Molecular Formula

C24H21FN4O3

Molecular Weight

432.455

IUPAC Name

1-(2-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H21FN4O3/c1-32-17-12-10-16(11-13-17)14-15-29-22(18-6-2-4-8-20(18)27-24(29)31)28-23(30)26-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,26,28,30)

InChI Key

JERUMQPOKYLSJK-XAYXJRQQSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous urea and quinazolinone derivatives, focusing on structural motifs, spectroscopic data, and reported activities.

Compound Structural Features Key Spectral Data Reported Activity/Findings Reference
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea Quinazolinone core, 2-fluorophenyl urea, 4-methoxyphenethyl side chain Not explicitly reported in evidence Hypothesized kinase inhibition based on quinazolinone analogs N/A
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)...)urea (2k) Urea linker, chloro-fluorophenyl, benzylidene-hydrazinyl-thiazole ESI-MS : m/z 762.2 [M−2HCl+H]+; ¹H-NMR : δ 11.42 (s, 1H, urea NH), 5.07 (s, 2H, OCH₂) Demonstrated moderate cytotoxicity in cancer cell lines (data not shown in evidence)
3-(4-Methoxyphenyl)-4-((1-oxo-2,3-dihydro-1H-inden-5-yl)methyl)-1-(trifluoromethyl)imidazolidin-2-one (108) Trifluoromethyl urea, indenone-methoxyphenyl hybrid Synthesis : Yield 73% via cyclization; ¹H-NMR : δ 3.66 (s, 2H, CH₂), 3.32 (s, 2H, NCH₂) Enhanced metabolic stability due to CF₃ group; no explicit activity reported
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) Imidazoline core, 4-methoxyphenyl Synthesis : Via carbamate coupling; ¹H-NMR : δ 7.34 (d, 2H, aromatic CH), 3.10 (s, 2H, NH₂) Intermediate for kinase inhibitors; no direct biological data

Structural and Functional Analysis

Substituent Effects

  • Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound likely reduces metabolic oxidation compared to the 3-chloro-4-fluorophenyl group in compound 2k .
  • Methoxy Positioning : The 4-methoxyphenethyl group in the target compound may confer better solubility than the 3-methoxy analog C20 due to reduced steric hindrance.

Spectroscopic Trends

  • ¹H-NMR : Urea NH protons in similar compounds (e.g., δ 11.42 in 2k ) are deshielded due to conjugation with the carbonyl group. The absence of such data for the target compound necessitates further characterization using methods outlined in and .
  • ESI-MS : High-resolution mass spectrometry (as used for 2k ) is critical for confirming molecular formulae, especially for complex heterocycles.

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